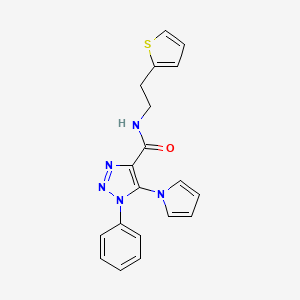
1-phenyl-5-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-phenyl-5-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17N5OS and its molecular weight is 363.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-phenyl-5-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide (commonly referred to as BTPTC), is a member of the 1,2,3-triazole family. This class of compounds has garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of BTPTC, such as its triazole ring and various functional groups, play a crucial role in its biological activity.
Chemical Structure and Synthesis
BTPTC can be synthesized through the copper(I)-catalyzed azide-alkyne cycloaddition reaction , a well-established method for forming triazole rings. This synthesis allows for the introduction of various functional groups that can enhance biological activity or modify physical properties. The general structure of BTPTC includes:
- A triazole ring , which is pivotal in medicinal chemistry.
- A pyrrole moiety that contributes to its pharmacological properties.
- A thiophene ring , known for enhancing interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to BTPTC exhibit significant anticancer properties. For instance, derivatives of triazoles have shown the ability to inhibit various cancer cell lines. Preliminary studies suggest that BTPTC may also possess considerable pharmacological effects against cancer:
In a study evaluating the anticancer potential of triazole derivatives, it was found that those containing the triazole core exhibited enhanced cytotoxicity compared to controls, indicating their potential as therapeutic agents in oncology .
Antimicrobial Activity
The triazole ring is associated with various antimicrobial activities. Compounds featuring this scaffold have been shown to inhibit bacterial and fungal growth effectively. The specific mechanism often involves interference with nucleic acid synthesis or disruption of cellular membranes.
The mechanisms by which BTPTC exerts its biological effects are still under investigation. However, several studies have suggested potential pathways:
- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cytochrome c release .
- Cell Cycle Arrest : Certain triazole derivatives have been shown to arrest the cell cycle at specific phases (e.g., G1 phase), thereby inhibiting proliferation .
- Inhibition of Migration : Studies have demonstrated that these compounds can significantly reduce the migration capabilities of cancer cells, which is crucial for metastasis prevention .
Case Studies
Several case studies illustrate the effectiveness of BTPTC and its derivatives:
- Study on MDA-MB231 Cell Line : A derivative showed an IC50 value of 42.5 µg/mL against this breast cancer cell line, indicating substantial anticancer activity .
- HCT116 Cell Line Study : Another derivative exhibited an IC50 value of 0.43 µM, demonstrating potent antiproliferative effects compared to standard treatments .
Properties
IUPAC Name |
1-phenyl-5-pyrrol-1-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c25-18(20-11-10-16-9-6-14-26-16)17-19(23-12-4-5-13-23)24(22-21-17)15-7-2-1-3-8-15/h1-9,12-14H,10-11H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBMOANKHACSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














